8-Azabicyclo[3.2.1]octan-1-ylmethanol
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-4-1-2-7(9-8)3-5-8/h7,9-10H,1-6H2 |
InChI Key |
JFBXEHLXRZUMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(N2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octan-1-ylmethanol can be contextualized by comparing it to structurally related compounds. Key differences in substituent positions, functional groups, and stereochemistry significantly influence bioactivity, synthesis, and safety profiles.
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Pharmacological Activity/Properties | References |
|---|---|---|---|---|---|
| 8-Azabicyclo[3.2.1]octan-1-ylmethanol | C8H13NO* | -CH2OH at position 1 | ~139.18* | Not explicitly reported; inferred bioactivity | - |
| (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol | C9H17NO | -CH2OH at position 3, -CH3 at N8 | 155.24 | Skin/eye irritant | |
| 8-Methyl-8-azabicyclo[3.2.1]octane | C8H15N | -CH3 at N8 | 125.21 | Core structure for tropane alkaloids | |
| SCH 221510 (8-Azabicyclo[3.2.1]octan-3-ol derivative) | C28H31NO | Bulky aryl groups at N8 and position 3 | 397.55 | Research compound; receptor binding studies | |
| 8-Azabicyclo[3.2.1]octane-2-carboxylic acid | C8H13NO2 | -COOH at position 2 | 155.20 | Enhanced solubility; potential drug candidate |
*Calculated based on structural analogy due to lack of explicit data.
Key Findings
Substituent Position and Bioactivity :
- The 3-ylmethanol derivative () exhibits irritant properties, suggesting that substituent placement may influence toxicity . In contrast, 8-azabicyclo[3.2.1]octane derivatives with bulky aryl groups (e.g., SCH 221510) demonstrate receptor-specific interactions, highlighting the role of steric effects in target selectivity .
- Mu opioid receptor antagonists () often feature substituents at positions 3 or 8, indicating that the 1-ylmethanol analog may interact with distinct biological targets.
Physicochemical Properties :
- The hydroxymethyl group at position 1 likely increases hydrophilicity compared to N-methylated analogs (e.g., 8-Methyl-8-azabicyclo[3.2.1]octane, ), which exhibit higher lipophilicity due to the -CH3 group .
- Carboxylic acid derivatives () show improved solubility, underscoring how functional groups modulate drug-like properties.
Preparation Methods
Catalytic Hydrogenation of Bicyclic Ketone Precursors
Reduction of 8-Substituted-8-Azabicyclo[3.2.1]octan-3-one Derivatives
A prominent route involves the hydrogenation of 8-substituted-3-ketone intermediates. For example, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure in methanol at 50°C. This step reduces the ketone to a secondary alcohol, yielding 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol with >95% purity after recrystallization from isopropanol. Subsequent debenzylation via hydrogenolysis or acid hydrolysis generates the free amine, which is functionalized to the hydroxymethyl derivative.
Key Conditions:
Grignard Reagent-Mediated Hydroxymethylation
Nucleophilic Addition to Bicyclic Imines
Grignard reagents facilitate the introduction of the hydroxymethyl group. In a patented protocol, 8-azabicyclo[3.2.1]octan-3-one is treated with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous ammonium chloride to yield 8-azabicyclo[3.2.1]octan-3-ol . Oxidation of the alcohol to the aldehyde using pyridinium chlorochromate (PCC) and subsequent reduction with sodium borohydride (NaBH₄) provides the terminal hydroxymethyl derivative.
Optimization Challenges:
Tautomerization of 4-Aminocycloheptanone Derivatives
Cyclohepta-1,3-diene as a Starting Material
A literature approach synthesizes 4-aminocycloheptanone from cyclohepta-1,3-diene via epoxidation and subsequent ring-opening with ammonia. Under acidic conditions (pH 4–5), the aminocycloheptanone undergoes tautomerization to 8-azabicyclo[3.2.1]octan-1-ol , confirmed by ¹³C NMR spectroscopy. Functionalization of the hydroxyl group via Mitsunobu reaction with methanol introduces the hydroxymethyl moiety.
Analytical Validation:
Functional Group Interconversion Strategies
Cyanohydrin Reduction Pathways
Patent WO1999029690A1 describes the synthesis of 3-cyano-8-azabicyclo[3.2.1]octane via nucleophilic addition of cyanide to a ketone intermediate. Reduction of the nitrile group using lithium aluminum hydride (LiAlH₄) in diethyl ether yields the primary amine, which is subsequently oxidized to the alcohol using hydrogen peroxide (H₂O₂) in acetic acid.
Critical Parameters:
Industrial-Scale Purification and Isolation
Crystallization and Solvent Selection
Large-scale processes favor crystallization from ethanol/isopropanol mixtures. For instance, crude 8-azabicyclo[3.2.1]octan-1-ylmethanol is dissolved in hot isopropanol (reflux), filtered through celite to remove silica gel impurities, and cooled to 0–5°C to precipitate the product. Washing with cold ethanol (55 ml per 100 g crude) enhances purity to >98%.
Yield and Purity Data:
| Step | Solvent | Temperature | Purity | Yield |
|---|---|---|---|---|
| Crystallization | Isopropanol | 0–5°C | 98% | 81% |
| Washing | Ethanol | 0–5°C | 99.5% | 95% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Azabicyclo[3.2.1]octan-1-ylmethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step strategies, such as intramolecular cyclization of precursor amines or ketones. Key steps include:
- Ring-closing reactions : Use of catalysts like palladium or ruthenium complexes for bicyclic framework formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while low temperatures (−20°C to 0°C) minimize side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity. Yield improvements (60–80%) are noted when using inert atmospheres (N₂/Ar) .
Q. How can stereochemical integrity be maintained during the synthesis of 8-Azabicyclo[3.2.1]octan-1-ylmethanol derivatives?
- Methodological Answer : Stereocontrol is achieved via:
- Chiral auxiliaries : Temporary protecting groups (e.g., Boc) on the bicyclic nitrogen prevent racemization .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions preserve enantiomeric excess (ee >90%) .
- Crystallization : Diastereomeric salt formation with tartaric acid resolves enantiomers .
Q. What analytical techniques are most effective in resolving structural ambiguities in 8-Azabicyclo[3.2.1]octan-1-ylmethanol derivatives?
- Methodological Answer : Critical techniques include:
- X-ray crystallography : Resolves absolute configuration and regioisomerism .
- 2D NMR (COSY, NOESY) : Differentiates axial/equatorial substituents on the bicyclic core .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₉H₁₅NO) and detects trace impurities .
Advanced Research Questions
Q. How do computational models (e.g., DFT calculations) predict the reactivity of 8-Azabicyclo[3.2.1]octan-1-ylmethanol in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level:
- Identify transition states for SN2 reactions at the methanol-substituted carbon .
- Predict regioselectivity in ring-opening reactions (e.g., preferential attack at C3 vs. C8 positions) .
- Solvent effects (PCM models) show acetonitrile lowers activation energy by 5–8 kcal/mol compared to toluene .
Q. How can researchers reconcile discrepancies in reported biological activities of 8-Azabicyclo[3.2.1]octan-1-ylmethanol analogs?
- Methodological Answer : Contradictions arise from:
- Purity variations : HPLC quantification (≥98% purity) is essential for reproducible bioassays .
- Assay conditions : Adjusting pH (7.4 vs. 6.5) alters protonation states, impacting receptor binding .
- Structural analogs : Minor substituent changes (e.g., methyl vs. phenyl groups) drastically modify pharmacokinetics .
Q. What strategies optimize the scalability of 8-Azabicyclo[3.2.1]octan-1-ylmethanol synthesis for preclinical studies?
- Methodological Answer : Scalability requires:
- Flow chemistry : Continuous reactors reduce reaction times (2–4 hours vs. 12 hours batch) .
- Catalyst recycling : Immobilized catalysts (e.g., Pd on mesoporous silica) enable ≥5 reuse cycles without yield loss .
- Green solvents : Ethanol/water mixtures reduce environmental impact while maintaining yields (~70%) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
